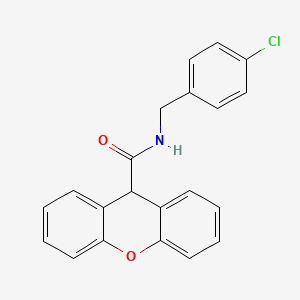

N-(4-氯苄基)-9H-呫吨-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide involves multiple steps, starting from nucleophilic substitution reactions and proceeding through various condensation and polymerization processes. Notably, the synthesis of related xanthene derivatives involves reactions of xanthydrol or thioxanthydrol with N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents, indicating a method that could potentially be adapted for the synthesis of N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide (Prashad, Lu, & Repic, 2004).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide showcases extensive intramolecular hydrogen bonding, stabilizing their structures. Specifically, studies on N-(x-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide have revealed stabilization through intramolecular hydrogen bonds, which could suggest similar stabilization mechanisms in N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Chemical Reactions and Properties

The chemical reactions involving xanthene derivatives, such as N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide, often involve nucleophilic substitution and condensation reactions. The reactivity of these compounds is highlighted by their ability to undergo homologation reactions to extend their carbon chain, as demonstrated in related xanthene research (Prashad, Lu, & Repic, 2004).

Physical Properties Analysis

Xanthene derivatives are known for their organosolubility and transparency, as seen in polyamides containing xanthene units. These materials exhibit high glass transition temperatures, significant thermal stability, and unique solubility characteristics in polar aprotic solvents, indicating similar properties might be expected from N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide (Guo, Sheng, Sang, Huang, & Liu, 2015).

Chemical Properties Analysis

The chemical properties of N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide are inferred from related compounds, showcasing high thermal stability and resistance to decomposition. These compounds have shown to maintain stability at high temperatures, suggesting N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide may also possess these desirable properties (Hsiao, Yang, & Lin, 1999).

科学研究应用

合成与聚合物应用

聚合物合成与特性

研究重点是合成含有呫吨卡多基团的新型芳香族聚酰胺,其在极性溶剂中具有高溶解性、相对较高的玻璃化转变温度和显着的热稳定性。这些特性使其适用于各种高性能应用。合成涉及使用源自呫吨结构的单体的缩聚反应,从而产生能够形成透明、柔韧且坚韧的薄膜的无定形聚合物,具有显着的机械强度 (盛守瑞等人,2009 年)。

增强的溶解性和透明性

另一项研究详细阐述了含有呫吨单元和甲基侧基的聚酰胺,由一种新型芳香二羧酸合成。这些聚酰胺表现出在极性非质子溶剂中的溶解性提高、高透明性和吸湿性降低,同时保持了相当的热稳定性和机械强度 (郭东东等人,2015 年)。

先进材料研究

纳米复合材料合成

一项关于合成新型脂肪族-芳香族聚酰胺/Fe3O4 纳米复合材料的研究,纳入了悬空的 9H-呫吨基团,突出了制造磁响应材料的潜力。通过将合成的聚酰胺与 Fe3O4 纳米颗粒相结合,研究人员开发了表现出超顺磁性和改进的热稳定性的纳米复合材料,表明在先进材料设计中具有潜在应用 (H. Moghanian 等人,2015 年)。

生物活性探索

药物化学

尽管特定化合物“N-(4-氯苄基)-9H-呫吨-9-甲酰胺”在提供的研究中并未直接与生物活性联系起来,但有关药物化学中呫吨的相关文章讨论了呫吨衍生物的合成策略和生物活性。呫吨已被探索用于各种生物应用,包括神经保护、抗肿瘤和抗微生物活性。该研究强调了合成方法对于生产具有潜在药物特性的(氮杂)呫吨的重要性,突出了呫吨结构在新治疗剂开发中的相关性 (M. Maia 等人,2020 年)。

作用机制

安全和危害

未来方向

The future directions for research on “N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO2/c22-15-11-9-14(10-12-15)13-23-21(24)20-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)20/h1-12,20H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRFGNJVSZFYPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)